molecular formula C21H33ClN6O2S B159069 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide CAS No. 136622-03-2

4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide

Cat. No. B159069
M. Wt: 469 g/mol
InChI Key: WZAQGQDMJJVPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is often referred to as a "small molecule" due to its relatively low molecular weight and simple chemical structure. In

Mechanism Of Action

The mechanism of action of 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and cellular processes. For example, this compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide can vary depending on the specific biological system being studied. However, some of the most commonly observed effects of this compound include the inhibition of inflammation, the induction of apoptosis (programmed cell death), and the inhibition of cancer cell growth and proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide in lab experiments is its relatively simple chemical structure, which makes it easy to synthesize and modify for specific research purposes. However, one of the main limitations of this compound is its potential toxicity and side effects, which can vary depending on the specific experimental conditions and dosage used.

Future Directions

There are many potential future directions for research on 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide. Some possible areas of focus include further elucidation of the compound's mechanism of action, exploration of its potential therapeutic applications in various disease states, and the development of new synthetic methods and modifications for improved efficacy and safety. Additionally, research on the use of this compound in combination with other drugs or therapies may also be of interest.

Synthesis Methods

The synthesis of 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide is a complex process that involves multiple steps and reagents. The most commonly used method for synthesizing this compound is through the reaction of 4-(1-methyltetrazol-5-yl)thiophenol with N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide in the presence of a catalyst. This reaction results in the formation of 4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide.

Scientific Research Applications

4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a tool for studying various biological processes, such as protein-protein interactions, enzyme activity, and cellular signaling pathways.

properties

CAS RN

136622-03-2

Product Name

4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide

Molecular Formula

C21H33ClN6O2S

Molecular Weight

469 g/mol

IUPAC Name

4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide;hydrochloride

InChI

InChI=1S/C21H32N6O2S.ClH/c1-26-21(23-24-25-26)30-15-6-10-20(28)22-11-7-14-29-19-9-5-8-18(16-19)17-27-12-3-2-4-13-27;/h5,8-9,16H,2-4,6-7,10-15,17H2,1H3,(H,22,28);1H

InChI Key

WZAQGQDMJJVPIZ-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCC(=O)NCCCOC2=CC=CC(=C2)CN3CCCCC3.Cl

Canonical SMILES

CN1C(=NN=N1)SCCCC(=O)NCCCOC2=CC=CC(=C2)CN3CCCCC3.Cl

synonyms

33PB
N-(3-(3-(piperidinomethyl)phenoxy)propyl)-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide

Origin of Product

United States

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